Petr Vítek,
Esam M A Ali,
Howell G M Edwards,
Jan Jehlička,
Rick Cox,
Kristian Page
PMID: 22079176
DOI:
10.1016/j.saa.2011.10.043
Abstract
The development of miniaturized Raman instrumentation is in demand for applications relevant to forensic, pharmaceutical and art analyses, as well as geosciences, and planetary exploration. In this study we report on evaluation of a portable dispersive Raman spectrometer equipped with 1064 nm laser excitation. Selected samples from geological, geobiological and forensic areas of interest have been studied from which the advantages, disadvantages and the analytical potential of the instrument are assessed based on a comparison with bench instrumentation and other portable Raman spectrometers using 785 nm excitation. It is demonstrated that the instrument operating with 1064 nm excitation has potential for expanding the number and types of samples that can be measured by miniaturized Raman spectroscopy without interfering fluorescence background emission. It includes inorganic and organic minerals, biomolecules within living lichen and endolithic cyanobacteria as well as drugs of abuse and explosives.
P Vítek,
H G M Edwards,
J Jehlička,
R Cox
PMID: 21296611
DOI:
10.1016/j.saa.2011.01.003
Abstract
Recently, portable Raman instrumentation has been in demand for geosciences and for future planetary exploration for the identification of both organic and inorganic compounds in situ on Earth and on other planetary bodies, especially on Mars. Here we present the results of the analysis of halite/β-carotene and halite/mellitic acid mixtures, performed by miniaturized Raman instrumentation equipped with 785 and 1064 nm excitation. Various proportions of organics in the halite matrix were examined. The lowest concentration of β-carotene detected using the 785 nm laser was 1 mg kg(-1), with slightly better signals observed with shorter exposure times compared with the bench instrument using the same excitation wavelength. Mellitic acid was identified at the concentration level 10 g kg(-1). The 1064 nm excitation provided a lower sensitivity towards low concentration when compared with the 785 nm excitation.
Kateřina Osterrothová,
Jan Jehlička
PMID: 20870453
DOI:
10.1016/j.saa.2010.08.081
Abstract
Raman spectroscopy has many advantages for planetary exploration, and the Raman technique is currently being developed for future space missions. The Raman microspectroscopic study of organic acids (phthalic and mellitic acids) in experimentally prepared mixtures with halite and gypsum was performed using near infrared 785 nm and visible 514 nm excitation wavelengths. Gypsum and halite matrices were chosen as analogues of Martian minerals. Carboxylic acids mixed with mineral powders were also investigated through a UV-transparent crystal of gypsum and halite (approximately 2 mm, resp. 5 mm thick), thereby creating a type of artificial inclusion that could potentially be present in Martian minerals. The detection limit of phthalic acid mixed in mineral matrices and analyzed through crystals was 1 wt% using both excitation wavelengths. A Raman mellitic acid signal was obtained at a concentration as low as 1 wt% in halite matrix, and at a concentration of 5 wt% when analyzed through halite crystal. In the case of mellitic acid mixed with gypsum and for analyses through a gypsum crystal, the detection limit is 5 wt% using both excitation wavelengths.
David A Jacques,
William A McEwan,
Laura Hilditch,
Amanda J Price,
Greg J Towers,
Leo C James
PMID: 27509857
DOI:
10.1038/nature19098
Abstract
During the early stages of infection, the HIV-1 capsid protects viral components from cytosolic sensors and nucleases such as cGAS and TREX, respectively, while allowing access to nucleotides for efficient reverse transcription. Here we show that each capsid hexamer has a size-selective pore bound by a ring of six arginine residues and a 'molecular iris' formed by the amino-terminal β-hairpin. The arginine ring creates a strongly positively charged channel that recruits the four nucleotides with on-rates that approach diffusion limits. Progressive removal of pore arginines results in a dose-dependent and concomitant decrease in nucleotide affinity, reverse transcription and infectivity. This positively charged channel is universally conserved in lentiviral capsids despite the fact that it is strongly destabilizing without nucleotides to counteract charge repulsion. We also describe a channel inhibitor, hexacarboxybenzene, which competes for nucleotide binding and efficiently blocks encapsidated reverse transcription, demonstrating the tractability of the pore as a novel drug target.
Fabien Stalport,
Yuan Yong Guan,
Patrice Coll,
Cyril Szopa,
Frédérique Macari,
François Raulin,
Didier Chaput,
Hervé Cottin
PMID: 20528199
DOI:
10.1089/ast.2009.0413
Abstract
The detection and identification of organic molecules on Mars are of prime importance to establish the existence of a possible ancient prebiotic chemistry or even a biological activity. To date, however, no complex organic compounds have been detected on Mars. The harsh environmental conditions at the surface of Mars are commonly advocated to explain this nondetection, but few studies have been implemented to test this hypothesis. To investigate the nature, abundance, and stability of organic molecules that could survive under such environmental conditions, we exposed, in low Earth orbit, organic molecules of martian astrobiological relevance to solar UV radiation (>200 nm). The experiment, called UVolution, was flown on board the Biopan ESA module, which was situated outside a Russian Foton automated capsule and exposed to space conditions for 12 days in September 2007. The targeted organic molecules [alpha-aminoisobutyric acid (AIB), mellitic acid, phthalic acid, and trimesic acid] were exposed with, and without, an analogous martian soil. Here, we present experimental results of the impact of solar UV radiation on the targeted molecules. Our results show that none of the organic molecules studied seemed to be radiotolerant to the solar UV radiation when directly exposed to it. Moreover, the presence of a mineral matrix seemed to increase the photodestruction rate. AIB, mellitic acid, phthalic acid, and trimesic acid should not be considered as primary targets for in situ molecular analyses during future surface missions if samples are only collected from the first centimeters of the top surface layer.
Demin Liu,
Kuangda Lu,
Christopher Poon,
Wenbin Lin
PMID: 24251853
DOI:
10.1021/ic402194c
Abstract
Metal-organic frameworks (MOFs) are a class of hybrid materials self-assembled from organic bridging ligands and metal ion/cluster connecting points. The combination of a variety of organic linkers, metal ions/clusters, and structural motifs can lead to an infinite array of new materials with interesting properties for many applications. In this Forum Article, we discuss the design and applications of MOFs in chemical sensing and biological imaging. The first half of this article focuses on the development of MOFs as chemical sensors by highlighting how unique attributes of MOFs can be utilized to enhance sensitivity and selectivity. We also discuss some of the issues that need to be addressed in order to develop practically useful MOF sensors. The second half of this article focuses on the design and applications of nanoscale MOFs (NMOFs) as imaging contrast agents. NMOFs possess several interesting attributes, such as high cargo loading capacity, ease of postmodification, tunable size and shape, and intrinsic biodegradability, to make them excellent candidates as imaging contrast agents. We discuss the use of representative NMOFs in magnetic resonance imaging (MRI), X-ray computed tomography (CT), and optical imaging. Although still in their infancy, we believe that the compositional tunability and mild synthetic conditions of NMOF imaging agents should greatly facilitate their further development for clinical translation.
Xiaoming Liang,
Elizabeth C Butler
PMID: 20045548
DOI:
10.1016/j.watres.2009.12.026
Abstract
Interest has grown in the use of reactive minerals for natural and engineered transformation of ground water contaminants. This study investigated how the structural properties of 10 model compounds representing natural organic matter (NOM) influenced their adsorption to chloride green rust (GR-Cl), and how this adsorption affected rate constants for transformation of carbon tetrachloride (CT) by GR-Cl. The affinity of benzoic acid, phthalic acid, trimesic acid, pyromellitic acid, and mellitic acid for the GR-Cl surface generally increased in the order of increasing number of carboxylic acid functional groups, increasing acidity of these functional groups, and increasing charge density. For NOM model compounds that had phenolic functional groups (p-hydroxybenzoic acid, alpha-resorcylic acid, and caffeic acid), the affinity for the GR-Cl surface was greatest for caffeic acid, which had two adjacent phenolic functional groups. Some NOM model compounds had experimentally determined Langmuir maximum adsorption capacities (q(max-Langmuir)) greater than those calculated based on external surface area measurements and the size of the NOM model compound, suggesting adsorption to internal as well as external sites at the GR-Cl surface for these compounds. Rate constants for CT transformation by GR-Cl generally decreased as the affinity of the NOM model compounds (estimated by Langmuir K values) increased, but there was no statistically significant correlation between Langmuir parameters (i.e., K and q(max-Langmuir)) and rate constants, perhaps due to significant adsorption of some NOM model compounds to sites that were not accessible to CT, such as interlayer sites. Unlike the other NOM model compounds, caffeic acid, which adsorbed to a significant extent to the GR-Cl surface, increased the rate constant for CT transformation. The influence of NOM on rate constants for CT transformation by green rusts should be considered in ground water remediation planning.
F Stalport,
P Coll,
C Szopa,
H Cottin,
F Raulin
PMID: 19663761
DOI:
10.1089/ast.2008.0300
Abstract
The detection and identification of organic molecules on Mars are of primary importance to establish the existence of a possible ancient prebiotic chemistry or even biological activity. The harsh environmental conditions at the surface of Mars could explain why the Viking probes-the only efforts, to date, to search for organics on Mars-detected no organic matter. To investigate the nature, abundance, and stability of organic molecules that could survive such environmental conditions, we developed a series of experiments that simulate martian surface environmental conditions. Here, we present results with regard to the impact of solar UV radiation on various carboxylic acids, such as mellitic acid, which are of astrobiological interest to the study of Mars. Our results show that at least one carboxylic acid, mellitic acid, could produce a resistant compound-benzenehexacarboxylic acid-trianhydride (C(12)O(9))-when exposed to martian surface radiation conditions. The formation of such products could contribute to the presence of organic matter in the martian regolith, which should be considered a primary target for in situ molecular analyses during future surface missions.
Kathryn G Rose,
Deana M Jaber,
Chenaimwoyo A Gondo,
Darren G Hamilton
PMID: 18402476
DOI:
10.1021/jo800185v
Abstract
Heating of the solid ammonium salts obtained from treatment of mellitic acid with 3 equiv of a primary amine yields trisubstituted mellitic triimides via dehydration and imide ring closure. This surprisingly simple synthetic approach is amenable to incorporation of alkyl, aryl, and amino acid ester substituents, thereby opening broad access to a family of C(3)-symmetric organic electron acceptors.
Alexander Apelblat,
Marija Bester-Rogac,
Josef Barthel,
Roland Neueder
PMID: 16640450
DOI:
10.1021/jp057371s
Abstract
A general approach is proposed to analyze electrical conductivities in aqueous solutions of polybasic organic acids. Experimental conductivities are examined in the context of dissociation and hydrolysis reactions by applying the Quint-Viallard conductivity equations and the Debye-Hückel equations for activity coefficients. The proposed numerical procedure is illustrated by the case of benzenehexacarboxylic (mellitic) acid and its neutral and acidic salts. From conductivity measurements of mellitic acid and its salts, performed in dilute aqueous solutions in the 278.15-308.15 K temperature range, the limiting conductances of mellitic anions, lambda(0)(1/jH(6-j)Mel(-j), T), j = 1, 2, 3, 4, 5, 6 are determined.